![molecular formula C9H11BrN2O B1429122 N-(5-bromopyridin-3-yl)-2-methylpropanamide CAS No. 1266227-12-6](/img/structure/B1429122.png)
N-(5-bromopyridin-3-yl)-2-methylpropanamide
Overview
Description
“N-(5-Bromopyridin-3-yl)acetamide” is a synthetic chemical compound with a CAS Number of 15862-46-1 . It has a linear formula of C7H7BrN2O and a molecular weight of 215.05 . This compound is known for its ability to bind to specific receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes.
Synthesis Analysis
The synthesis pathway for a similar compound, “N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide”, involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.
Molecular Structure Analysis
The InChI Code for “N-(5-Bromopyridin-3-yl)acetamide” is 1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“N-(5-Bromopyridin-3-yl)acetamide” has a molecular weight of 215.05 and is a solid at room temperature .
Scientific Research Applications
Radioligand Synthesis for Imaging Applications : A study by Gao, Wang, & Zheng (2016) discusses the synthesis of MK-1064, a compound similar in structure to N-(5-bromopyridin-3-yl)-2-methylpropanamide, used as a PET radioligand for imaging orexin-2 receptors. This highlights the compound's potential in diagnostic imaging and neuroscientific research.
Antifungal Properties : Research by Zhu et al. (2016) on bromopyrrole alkaloids, which are structurally related to N-(5-bromopyridin-3-yl)-2-methylpropanamide, revealed significant antifungal activity. This suggests potential applications in developing new antifungal agents.
Synthesis of Pharmaceutical Compounds : Hirokawa, Horikawa, & Kato (2000) describe an efficient synthesis method for a compound structurally related to N-(5-bromopyridin-3-yl)-2-methylpropanamide, underscoring the importance of such compounds in pharmaceutical synthesis Hirokawa, Horikawa, & Kato (2000).
Pharmacokinetics and Tissue Distribution Studies : Kim et al. (2008) explored the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which shares a similar pyridine structure with N-(5-bromopyridin-3-yl)-2-methylpropanamide. This study is relevant for understanding the drug distribution and metabolism in the body Kim et al. (2008).
Chemistry of Pyridine Derivatives : Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran (1988) researched the solvolytic behavior of oxazolidinones and spiro-oxazolidinones, derivatives of 2-bromo-2-methylpropanamides, indicating the compound's relevance in synthetic organic chemistry Scrimin et al. (1988).
Safety And Hazards
properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-3-7(10)4-11-5-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFLSIXGWLLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)-2-methylpropanamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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